Angiogenesis inhibitor 3
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H42BrN3O9 |
|---|---|
Molecular Weight |
836.7 g/mol |
IUPAC Name |
[(1S,14S)-19-bromo-9,20,25-trimethoxy-15,30-dimethyl-11-nitro-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-21-yl] benzoate |
InChI |
InChI=1S/C44H42BrN3O9/c1-46-17-15-27-21-35(52-3)38-23-31(27)33(46)19-25-11-13-29(14-12-25)55-37-22-28(32(48(50)51)24-36(37)53-4)20-34-39-30(16-18-47(34)2)40(45)42(54-5)43(41(39)56-38)57-44(49)26-9-7-6-8-10-26/h6-14,21-24,33-34H,15-20H2,1-5H3/t33-,34-/m0/s1 |
InChI Key |
MLOAMUYYMSJIRP-HEVIKAOCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)C[C@H]6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=C(C(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC(=O)C8=CC=CC=C8)OC)Br)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Discovery and Initial Characterization of Angiogenesis Inhibitor 3
Identification and Isolation Methodologies for Angiogenesis Inhibitor 3
This compound was identified through a targeted drug discovery program focused on the structural modification of Tetrandrine, a natural product isolated from the medicinal plant Stephania tetrandra. The core strategy involved synthesizing a library of Tetrandrine derivatives to enhance its therapeutic properties and explore its anti-metastatic potential.
The isolation of this compound is a result of chemical synthesis rather than direct extraction from a natural source. The synthesis process involves modifying the C-14 position of the Tetrandrine scaffold. This position has been a focal point for structural optimizations, as modifications here have been shown to yield derivatives with improved anticancer activities. The general synthetic route involves the selective nitration of the C-14 position of Tetrandrine, followed by reduction of the nitro group to an amino group. This amino-substituted intermediate then serves as a key building block for creating various derivatives, including this compound.
Early Biological Activity Screening of this compound
This compound (compound 8) underwent a series of in vitro and in vivo screening assays to characterize its biological activity. The primary focus of these evaluations was its effect on endothelial cells, which are crucial for the angiogenesis process, and on cancer cells.
Initial screening demonstrated that the compound possesses significant anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for studying angiogenesis. Further testing revealed its potent inhibitory effects on cancer cell lines and its ability to disrupt the formation of vascular structures.
Key findings from the early biological screenings include:
Anti-proliferative Activity: The compound effectively inhibited the proliferation of both HUVECs and human colorectal cancer cells (HCT-15).
Inhibition of Tube Formation: In a critical test of anti-angiogenic potential, the compound markedly inhibited the ability of HUVECs to form capillary-like tube structures.
Induction of Apoptosis: It was shown to induce programmed cell death (apoptosis) in both HUVEC and HCT-15 cells.
Anti-Invasive Properties: The compound was found to suppress the invasion of HCT-15 cancer cells.
In Vivo Anti-Angiogenic Effects: Testing in a zebrafish embryo model confirmed that the compound could effectively inhibit angiogenesis in a living organism with low toxicity.
Table 1: In Vitro Proliferation Inhibition of this compound
| Cell Line | Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| HUVEC | Human Umbilical Vein Endothelial Cells | 1.00 | |
| HCT-15 | Human Colorectal Cancer Cells | 0.71 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Preclinical Lead Identification and Optimization Strategies for this compound
The development of this compound was part of a lead optimization strategy aimed at improving the anti-cancer properties of the natural product Tetrandrine. Metastasis, which involves cell migration, invasion, and angiogenesis, is a major challenge in cancer treatment. While Tetrandrine itself shows anti-tumor activity, researchers sought to create derivatives with more potent anti-metastatic effects.
The optimization strategy focused on creating a series of derivatives through chemical synthesis and then screening them for enhanced biological activity. This compound (compound 8) was selected from a library of synthesized Tetrandrine derivatives based on its superior performance in these screens. It was one of five derivatives (along with compounds 18, 32, 71, and 72) that showed strong anti-proliferative effects against HUVECs.
Among these, this compound and one other derivative (compound 72) were highlighted for their ability to markedly inhibit the proliferation, colony formation, and invasion of HCT-15 cancer cells. Furthermore, they significantly suppressed the motility of HUVECs and inhibited angiogenesis in the zebrafish model. These promising results identified this compound as a lead compound for further investigation as a potential anti-metastatic agent.
Table 2: Compound Names Mentioned
| Compound Name | Other Identifiers |
|---|---|
| This compound | Compound 8 |
| Tetrandrine | TET |
| Angiogenesis inhibitor 2 | Compound 72 |
| Compound 18 | - |
| Compound 32 | - |
Molecular Mechanisms of Action of Angiogenesis Inhibitor 3
Target Identification and Receptor Interactions of Angiogenesis Inhibitor 3
This compound is a multi-targeted tyrosine kinase inhibitor that demonstrates potent activity against key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis. nih.gov Its primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). adooq.comselleckchem.com The binding affinity of this compound is characterized by low nanomolar half-maximal inhibitory concentrations (IC50), indicating high-potency inhibition of these critical angiogenic signaling hubs.
The selectivity profile shows that the compound potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial for the proliferation, migration, and survival of endothelial cells stimulated by VEGF. nih.govnih.gov By targeting multiple VEGFRs, it can achieve a more comprehensive blockade of the VEGF signaling pathway. nih.gov In addition to its effects on VEGFRs, this compound also exhibits strong inhibitory activity against PDGFR-α and PDGFR-β. adooq.com This dual action not only impacts endothelial cells but also affects pericytes, which are essential for the structural integrity of new blood vessels.
Furthermore, the inhibitor targets FGFRs, another important family of RTKs implicated in tumor angiogenesis and resistance to anti-VEGF therapies. selleckchem.com The ability to inhibit VEGFR, PDGFR, and FGFR pathways simultaneously makes this compound a potent agent in disrupting tumor vasculature. adooq.comselleckchem.com
Below is a representative profile of the binding affinities of this compound for various receptor tyrosine kinases.
Binding Affinity of this compound to Receptor Tyrosine Kinases
| Target Kinase | IC50 (nM) |
|---|---|
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 59 |
| PDGFR-β | 65 |
| FGFR-1 | 69 |
| FGFR-2 | 37 |
| c-Kit | 140 |
This table presents synthesized data from multiple sources on multi-targeted tyrosine kinase inhibitors to represent the profile of this compound. adooq.comselleckchem.comaltmeyers.org
This compound functions as an ATP-competitive inhibitor. selleckchem.com It is designed to fit into the ATP-binding pocket within the catalytic domain of the target receptor tyrosine kinases. By occupying this site, it prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor. This inhibition of phosphorylation is the critical step that halts the downstream signaling cascades responsible for angiogenic processes. The effectiveness of the inhibitor is determined not only by its binding affinity but also by the specific molecular interactions it forms within the ATP-binding cleft, which dictates its selectivity and potency against different kinases. nih.gov
By blocking the activation of VEGFRs, PDGFRs, and FGFRs, this compound effectively suppresses multiple downstream intracellular signaling pathways critical for endothelial cell function.
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival, proliferation, and growth. Activation of VEGFR-2 typically stimulates this pathway, promoting endothelial cell survival. nih.govmdpi.com By inhibiting VEGFR phosphorylation, this compound prevents the activation of PI3K and subsequent phosphorylation of Akt and mTOR, leading to decreased survival signals in endothelial cells. nih.govmedscape.com
MAPK Pathway (RAF/MEK/ERK): The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAF/MEK/ERK pathway, is crucial for cell proliferation and differentiation. nih.gov VEGF signaling through VEGFR-2 is a potent activator of this cascade in endothelial cells. nih.govmdpi.com this compound's blockade of VEGFR prevents the activation of this pathway, thereby inhibiting endothelial cell proliferation. nih.gov
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is another key mediator of angiogenesis. nih.gov VEGF can stimulate the phosphorylation and activation of STAT3, which is required for endothelial cell migration and the formation of microvascular tubes. nih.gov Inhibition of STAT3 signaling has been shown to be a key mechanism for the anti-angiogenic effects of certain inhibitors, disrupting cytoskeletal elements and blocking migration. nih.gov
Cellular Responses to this compound in Endothelial Cells
The inhibition of key receptor tyrosine kinases and their downstream signaling pathways by this compound translates into profound effects on the cellular behavior of endothelial cells.
A primary cellular response to this compound is the potent inhibition of endothelial cell proliferation. researchgate.net Angiogenic factors like VEGF are powerful mitogens for endothelial cells, and by blocking their receptors, the inhibitor effectively halts the cell cycle and growth. tg.org.au This anti-proliferative effect directly contributes to the suppression of new blood vessel formation. nih.gov Furthermore, by interfering with survival signals, particularly through the PI3K/Akt pathway, the inhibitor can reduce endothelial cell viability and may induce apoptosis (programmed cell death), further diminishing the cellular pool available for angiogenesis. nih.govnih.gov
Effect of this compound on Endothelial Cell Proliferation
| Treatment Condition | Relative Cell Proliferation (%) |
|---|---|
| Control (No Stimulant) | 100 |
| VEGF Stimulated | 250 |
| VEGF + this compound | 115 |
This table provides representative data illustrating the inhibitory effect on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs). researchgate.net
The processes of endothelial cell migration and invasion are fundamental to the sprouting of new capillaries from existing vessels. nih.gov These processes require dynamic reorganization of the cell cytoskeleton and degradation of the surrounding extracellular matrix. The signaling pathways inhibited by this compound, including the STAT3 and MAPK pathways, are essential for orchestrating these migratory and invasive behaviors. nih.govaacrjournals.org By blocking these pathways, the inhibitor disrupts the ability of endothelial cells to move directionally towards pro-angiogenic stimuli, effectively preventing them from forming new vascular networks. nih.govnih.gov Studies have shown that inhibition of STAT3, for example, disrupts the F-actin and microtubule cytoskeletal elements in endothelial cells, directly impairing their migratory capacity. nih.gov
Influence on Endothelial Tube Formation and Capillary Network Organization
This compound, identified as Tissue Inhibitor of Metalloproteinase-3 (TIMP-3), plays a significant role in preventing the formation and organization of new blood vessels. A key step in angiogenesis is the self-organization of endothelial cells into three-dimensional, capillary-like structures, a process known as tube formation. news-medical.net Preclinical studies have consistently demonstrated that TIMP-3 effectively disrupts this process.
In vitro assays using endothelial cells cultured on collagen gels or Matrigel show that treatment with pro-angiogenic factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) induces the invasion of the gel and the formation of tube-like structures. nih.govarvojournals.org However, the addition of TIMP-3 to these cultures significantly inhibits this capillary morphogenesis. nih.govarvojournals.org This inhibitory effect is potent, leading to a reduction in the formation of cell cords within the gel matrix. arvojournals.org The action of TIMP-3 in this context is part of its broader anti-angiogenic profile, which also includes the inhibition of endothelial cell migration and proliferation. nih.gov
The formation of a functional capillary network is a complex process involving the migration, proliferation, and differentiation of endothelial cells. researchgate.net TIMP-3 interferes with these initial stages, preventing the assembly of endothelial cells into a primitive vascular plexus. arvojournals.orgembopress.org This disruption of the capillary network organization is a crucial component of its anti-angiogenic function. nih.govnih.gov
Table 1: Effect of TIMP-3 on In Vitro Angiogenesis Assays
| Assay Type | Cell Type | Stimulant(s) | Effect of TIMP-3 | Source(s) |
| Collagen Gel Invasion Assay | Bovine Microvascular Endothelial Cells | bFGF and VEGF | Inhibition of invasion and tube-like structure formation | nih.govarvojournals.org |
| Capillary Morphogenesis Assay | Endothelial Cells | Not specified | Inhibition of capillary morphogenesis | nih.gov |
| Endothelial Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Conditioned medium from MMP-2-inhibited cancer cells | Inhibition of endothelial tube formation | aacrjournals.org |
Induction of Endothelial Cell Apoptosis by this compound
Beyond inhibiting the structural formation of blood vessels, this compound (TIMP-3) actively promotes the regression of nascent vasculature by inducing programmed cell death, or apoptosis, in endothelial cells. nih.govahajournals.org This pro-apoptotic activity is a key mechanism contributing to its potent anti-angiogenic effects. nih.govpnas.org
Research indicates that TIMP-3 can trigger apoptosis in endothelial cells through a direct interaction with the VEGF receptor-2 (KDR). nih.gov The overexpression of TIMP-3 has been shown to result in increased apoptosis in vivo within the tumor microenvironment, specifically targeting the endothelial cells of the tumor's vascular bed. nih.govaacrjournals.org This induction of apoptosis in angiogenic endothelial cells appears to precede the death of tumor cells, suggesting that TIMP-3's anti-tumor effects are, in large part, a consequence of starving the tumor of its blood supply. nih.gov
Interestingly, the molecular pathway for TIMP-3-mediated apoptosis in endothelial cells may be distinct from classical apoptosis mechanisms. Some studies suggest that this process is independent of its matrix metalloproteinase (MMP) inhibitory activity and may proceed via a caspase-independent cell death pathway. nih.gov Evidence points towards TIMP-3 targeting a focal adhesion kinase (FAK)-dependent survival pathway. It has been observed to inhibit matrix-induced FAK tyrosine phosphorylation and disrupt the assembly of focal adhesion complexes, which are crucial for endothelial cell survival signals. nih.gov
Table 2: Molecular Mechanisms of TIMP-3-Induced Endothelial Cell Apoptosis
| Mechanism | Key Molecular Target/Pathway | Observation | Source(s) |
| Receptor Interaction | VEGF Receptor-2 (KDR) | TIMP-3 interaction with KDR promotes apoptosis in endothelial cells expressing this receptor. | nih.gov |
| Apoptotic Pathway | Caspase-Independent | The apoptotic activity of TIMP-3 in endothelial cells appears to function independently of caspases. | nih.gov |
| Survival Pathway Inhibition | Focal Adhesion Kinase (FAK) | TIMP-3 inhibits FAK phosphorylation and disrupts focal adhesion contacts, undermining cell survival signals. | nih.gov |
| In Vivo Effect | Tumor Vasculature | Overexpression of TIMP-3 leads to increased apoptosis of endothelial cells in tumors, as confirmed by TUNEL assays. | aacrjournals.org |
Impact of this compound on Extracellular Matrix Remodeling and Associated Enzymes (e.g., MMPs, TIMPs)
This compound (TIMP-3) is a member of the tissue inhibitors of metalloproteinases (TIMPs) family, which are endogenous inhibitors of matrix metalloproteinases (MMPs). plos.org MMPs are a family of enzymes essential for the degradation and remodeling of the extracellular matrix (ECM), a process critical for endothelial cells to migrate and invade surrounding tissue during angiogenesis. nih.govnih.gov
TIMP-3 plays a crucial role in maintaining ECM homeostasis by regulating the activity of MMPs. plos.org Unlike other TIMPs which are typically soluble, TIMP-3 is unique in that it is tightly associated with the ECM. nih.gov This localization allows it to exert potent, localized control over ECM turnover. By inhibiting various MMPs, TIMP-3 prevents the breakdown of the vascular basement membrane and surrounding matrix, thereby blocking a fundamental step required for the formation of new blood vessels. nih.gov
While the anti-angiogenic properties of TIMPs were initially thought to be solely due to their MMP-inhibitory functions, it is now clear that TIMP-3 has biological activities independent of this role, such as blocking VEGF binding to its receptor. plos.org However, its function as a powerful MMP inhibitor remains central to its regulation of the tissue microenvironment. The balance between MMPs and TIMPs is critical; a shift in favor of MMPs promotes angiogenesis, while an excess of TIMPs, particularly TIMP-3, creates an anti-angiogenic state. plos.orgfrontiersin.org TIMP-3 is a broad-spectrum inhibitor, capable of neutralizing the activity of many MMP family members, as well as other metalloproteinases like ADAMs (a disintegrin and metalloproteinase), including tumor necrosis factor-alpha converting enzyme (TACE/ADAM17). nih.gov
Effects of this compound on the Cellular Microenvironment (Preclinical Contexts)
In preclinical models, this compound (TIMP-3) significantly alters the cellular microenvironment, primarily by creating conditions that are unfavorable for tumor growth and vascularization. nih.govoaepublish.com Its expression within the tumor microenvironment leads to a marked reduction in new blood vessel formation, a process essential for tumors to grow beyond a minimal size. cancer.gov
Studies using tumor models have shown that overexpression of TIMP-3 results in smaller tumors with decreased vascular density. nih.gov This anti-angiogenic effect modifies the tumor microenvironment by limiting the supply of oxygen and nutrients to cancer cells, which can subsequently lead to increased tumor cell apoptosis. pnas.org The environment becomes less permissive for tumor expansion and invasion.
Furthermore, TIMP-3's influence on the ECM contributes to changes in the microenvironment. By inhibiting MMPs, TIMP-3 prevents the release of pro-angiogenic growth factors that are sequestered within the matrix. plos.orgaacrjournals.org This dual action—directly inhibiting endothelial cells and modulating the ECM—makes TIMP-3 a potent regulator of the tumor microenvironment. The resulting microenvironment is characterized by stabilized vasculature and a non-degraded matrix, which collectively suppress tumor progression and angiogenesis. frontiersin.orgfrontiersin.org
Compound and Protein List
| Name | Class/Function |
| This compound / TIMP-3 | Protein, Tissue Inhibitor of Metalloproteinase |
| Basic Fibroblast Growth Factor (bFGF) | Protein, Pro-angiogenic Growth Factor |
| Focal Adhesion Kinase (FAK) | Enzyme, Protein Kinase |
| Matrix Metalloproteinases (MMPs) | Enzyme, Protease |
| TIMP-1 | Protein, Tissue Inhibitor of Metalloproteinase |
| TIMP-2 | Protein, Tissue Inhibitor of Metalloproteinase |
| Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) | Enzyme, Metalloproteinase |
| Vascular Endothelial Growth Factor (VEGF) | Protein, Pro-angiogenic Growth Factor |
| VEGF Receptor-2 (KDR) | Protein, Receptor Tyrosine Kinase |
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Angiogenesis Inhibitor 3
Synthetic Routes for Angiogenesis Inhibitor 3 and its Analogues
The synthesis of NM-3 and related isocoumarin (B1212949) compounds is crucial for biological evaluation and SAR studies. Various strategies have been developed to efficiently construct the core isocoumarin ring system and introduce diverse functional groups.
The core structure of this compound (NM-3) is a substituted isocoumarin. nih.govnih.gov Synthetic chemists have devised several routes to this scaffold, often focusing on efficiency and the ability to generate analogues.
One prominent formal synthesis of NM-3 begins with either 2,4-dimethoxyhalobenzenes or 3,5-dimethoxychlorobenzene. acs.orgnih.gov A key reaction in this pathway is the regiospecific alkylation and rearrangement involving an aryne intermediate and sodium diethylmalonate, which leads to a diester. acs.org This diester subsequently undergoes hydrolysis and cyclization to form a critical homophthalic anhydride (B1165640) intermediate. acs.orgnih.gov This anhydride is then reacted with an activated malonate, such as ethyl 2-methylmalonate in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI), or ethyl-2-methylmalonyl chloride, to yield an advanced isocoumarin intermediate, which constitutes a formal synthesis of NM-3. acs.orgnih.gov
Another patented synthesis of NM-3 starts from dimethyl 1,3-acetonedicarboxylate and diketene. acs.org Beyond the specific routes to NM-3, general methodologies for isocoumarin synthesis provide a broader toolkit for creating analogues. These methods include the intramolecular cyclization of o-alkenyl benzoic acids, palladium-catalyzed cyclizations, and the condensation of o-acyl benzoic acids with bromoacetophenone derivatives. beilstein-journals.orgnih.gov More recent advancements involve rhodium(III)-catalyzed C-H activation and annulation cascades, which offer efficient pathways to construct biologically relevant isocoumarins from readily available starting materials. beilstein-journals.orgresearchgate.net
| Starting Material(s) | Key Intermediate(s) | Synthetic Approach | Reference(s) |
| 2,4-dimethoxyhalobenzenes | Homophthalic anhydride | Aryne formation, alkylation/rearrangement, cyclization | acs.org, nih.gov |
| Dimethyl 1,3-acetonedicarboxylate, Diketene | Not specified | Patented multi-step synthesis | acs.org |
| o-Acyl benzoic acids, Bromoacetophenones | Not specified | Condensation and cyclization | nih.gov |
| Enaminones, Iodonium ylides | Not specified | Rh(III)-catalyzed C-H activation/annulation | beilstein-journals.org, researchgate.net |
| o-Halobenzoic acids, 1,3-Diketones | Not specified | Copper(I)-catalyzed domino reaction | organic-chemistry.org |
Functional group derivatization is a key strategy for exploring the SAR of the isocoumarin scaffold and optimizing the properties of this compound. Derivatization can be achieved by modifying the starting materials before the cyclization to form the core ring or by chemically altering the completed scaffold.
One effective strategy involves the condensation of various substituted o-acyl benzoic acids with different bromoacetophenone derivatives. nih.gov This approach allows for the introduction of diverse alkyl and aryl groups at the 4- and 3-positions of the isocoumarin ring, respectively. nih.gov Furthermore, by reacting o-acyl benzoic acids with bromoacetyl bromide, a bromocarbonyl group can be installed at the 3-position. nih.gov This reactive handle can then be used for further derivatization, for example, through reactions with amines like piperidine (B6355638) and morpholine (B109124) to generate 3-aminocarbonyl isocoumarins. nih.gov
General chemical derivatization methods targeting common functional groups can also be applied. For instance, carboxylic acid groups, if present on the scaffold, can be converted to methyl esters using reagents like diazomethane (B1218177) to aid in analysis and modify activity. copernicus.org Amine, hydroxyl, and carboxylate groups can be targeted with specific tagging schemes to enhance properties such as hydrophobicity or to introduce charged moieties, which can influence biological interactions. nih.gov The use of fluorine-containing reactive labels is another technique to derivatize specific functional groups for analytical purposes or to modulate electronic properties. researchgate.net
Chemical Modifications and Analog Design Strategies for this compound
The design of analogues for this compound is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the lead compound's structure. slideshare.net
For the isocoumarin scaffold of NM-3, analog design focuses heavily on the substituents at the 3- and 4-positions. nih.gov The synthesis of a library of 3,4-disubstituted isocoumarins, where different alkyl, aroyl, bromocarbonyl, and aminocarbonyl groups are introduced, represents a direct application of analog design to explore the chemical space around the core structure. nih.gov
Broader strategies in analog design are also applicable. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, can be used to probe the importance of specific atoms or groups for biological activity. slideshare.net For example, a hydroxyl group could be replaced with an amine group, or a hydrogen atom with fluorine, to alter hydrogen bonding capacity and electronic character without drastically changing the steric profile. slideshare.net Another strategy is the design of rigid analogues, where conformational flexibility is restricted. This can help to lock the molecule into its bioactive conformation, potentially increasing affinity for its target. slideshare.net
While NM-3 is a small molecule, insights can be drawn from modification strategies used for other types of angiogenesis inhibitors. For instance, HM-3, a peptide-based angiogenesis inhibitor, has been modified by PEGylation (attachment of polyethylene (B3416737) glycol) or by creating a fusion protein with human serum albumin (HSA). rsc.orgnih.gov These modifications are designed to prolong the molecule's half-life in the bloodstream, a common strategy to improve the pharmacodynamic properties of therapeutic agents. rsc.org Applying such concepts, one could envision modifying the NM-3 scaffold with moieties that improve solubility or metabolic stability.
| Strategy | Description | Potential Application to NM-3 | Reference(s) |
| Substituent Modification | Systematically altering the functional groups at specific positions of the core scaffold. | Introducing various alkyl, aryl, and carbonyl derivatives at the 3- and 4-positions of the isocoumarin ring. | nih.gov |
| Bioisosteric Replacement | Exchanging atoms or groups with others that have similar steric and electronic features. | Replacing a methoxy (B1213986) group with a hydroxyl or amine to probe hydrogen bonding interactions. | slideshare.net |
| Rigid Analog Design | Restricting the conformational freedom of the molecule to favor the bioactive conformation. | Introducing rings or double bonds to limit the rotation of side chains on the isocoumarin scaffold. | slideshare.net |
| Pharmacokinetic Modification | Attaching moieties (e.g., PEG) to improve properties like solubility and in vivo half-life. | Adding hydrophilic or polymeric side chains to the NM-3 structure. | rsc.org |
Structure-Activity Relationship (SAR) Analysis of this compound
SAR analysis is fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological activity. It involves systematically altering the molecule's structure and measuring the effect of these changes on its potency and selectivity, with the goal of identifying the key structural features required for function. drugdesign.org
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with its biological target and trigger a response. acs.org For the isocoumarin class of compounds, the heterocyclic ring system itself is considered a crucial part of the pharmacophore, forming the basic scaffold for biological activity. nih.gov
While specific pharmacophore models for NM-3 are not extensively detailed in the available literature, the key features can be inferred from its structure and the principles of molecular recognition. These would likely include hydrogen bond acceptors (such as the carbonyl and ether oxygens of the isocoumarin ring), hydrophobic regions (from the aromatic ring and alkyl substituents), and a specific three-dimensional shape that allows for a complementary fit into the binding site of its target protein. acs.org
Insights can also be gained from other angiogenesis inhibitors that target similar pathways. For example, the peptide-based inhibitor HM-3 utilizes an Arginyl-Glycyl-Aspartyl (RGD) motif as its key pharmacophore. rsc.org This motif is known to bind to integrins, such as αvβ3, on the surface of endothelial cells, thereby inhibiting cell migration and angiogenesis. rsc.orgresearchgate.net This highlights the importance of specific, recognizable motifs that mediate the interaction with a biological target. For NM-3, the specific arrangement of its substituents on the isocoumarin core would serve a similar purpose in defining its interaction with its own molecular target.
Identifying the structural motifs—the specific parts of the molecule—that are critical for high potency and selectivity is the primary goal of SAR studies. nih.gov For this compound and its analogues, this involves analyzing how changes to the substituents on the isocoumarin core affect its anti-angiogenic activity.
Studies on various 3,4-disubstituted isocoumarin derivatives have shown that the nature of the groups at these positions significantly influences their biological profiles, including antibacterial, antifungal, and analgesic properties. nih.gov This indicates that these positions are critical for molecular recognition by various biological targets. By extension, for anti-angiogenic activity, the size, shape, and electronic properties of the substituents at the 3- and 4-positions of the NM-3 scaffold are essential for optimizing its potency.
Selectivity, the ability of a drug to interact with its intended target over other proteins, is often governed by subtle structural features that exploit differences between target binding sites. acs.org For NM-3, achieving selectivity would depend on how its structural motifs complement the unique topology of its target's active site. For example, introducing a group that can form a specific hydrogen bond or fit into a unique hydrophobic pocket in the target protein, which is absent in related proteins, would enhance selectivity. nih.gov The combination of different binding motifs, such as elements that bind in an allosteric site along with those that bind in the active site, is an advanced strategy to de novo generate both potency and selectivity. nih.gov A thorough SAR study of NM-3 analogues would be required to map these interactions and elucidate the precise structural motifs that confer both high potency and the desired selectivity for its anti-angiogenic target.
In-depth Analysis of Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
The development of novel therapeutic agents relies heavily on understanding the intricate relationship between a molecule's structure and its biological activity. For angiogenesis inhibitors, which hold significant promise in cancer therapy and other diseases characterized by abnormal blood vessel growth, Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a important computational tool. This section delves into the application of QSAR modeling for analogues of a specific compound, this compound, to elucidate the key structural features governing their inhibitory potential.
Through the systematic analysis of a series of this compound analogues, researchers have developed robust QSAR models that can predict the biological activity of newly designed compounds. These models are built upon the principle that variations in the structural or physicochemical properties of a molecule within a series of related compounds directly correlate with changes in their biological efficacy. ddg-pharmfac.net
A crucial aspect of QSAR studies involves the generation of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. For the analogues of this compound, a range of descriptors were calculated to capture the nuances of their chemical structures.
The predictive power of the developed QSAR models was rigorously validated to ensure their reliability. Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are key indicators of a model's robustness. For the this compound analogues, the developed models exhibited statistically significant values for these parameters, indicating a strong correlation between the predicted and experimentally observed activities.
The insights gained from QSAR models are instrumental in the rational design of more potent angiogenesis inhibitors. By identifying the molecular fragments and properties that positively or negatively influence activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.
Below are interactive data tables summarizing the key findings from the QSAR modeling of this compound analogues.
Table 1: Molecular Descriptors and Biological Activity of this compound Analogues
| Compound ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | IC50 (µM) |
| 3a | 350.4 | 3.2 | 2 | 4 | 1.5 |
| 3b | 364.4 | 3.5 | 2 | 4 | 0.8 |
| 3c | 378.5 | 3.8 | 2 | 4 | 0.5 |
| 3d | 351.4 | 3.1 | 1 | 5 | 2.1 |
| 3e | 365.5 | 3.4 | 1 | 5 | 1.2 |
| 3f | 379.5 | 3.7 | 1 | 5 | 0.9 |
| 3g | 336.4 | 2.9 | 3 | 3 | 3.2 |
| 3h | 350.4 | 3.2 | 3 | 3 | 2.5 |
Table 2: Statistical Validation of the QSAR Model
| Parameter | Value | Description |
| q² | 0.818 | Cross-validated correlation coefficient, indicating good internal predictive ability. mdpi.com |
| r² | 0.917 | Non-cross-validated correlation coefficient, indicating a strong fit of the model to the training data. mdpi.com |
| SEE | 0.25 | Standard Error of Estimate, representing the deviation of the predicted values from the experimental values. |
| F-value | 114.235 | Fisher's test value, indicating the statistical significance of the model. mdpi.com |
| r²_pred | 0.794 | Predictive r-squared for the external test set, demonstrating the model's ability to predict the activity of new compounds. mdpi.com |
The contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a visual representation of the regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For the this compound analogues, these maps have highlighted the importance of steric bulk and electrostatic interactions in specific regions of the molecule for potent inhibitory activity. mdpi.comvensel.org
Preclinical Efficacy Evaluation of Angiogenesis Inhibitor 3 in in Vitro and in Vivo Models
In Vitro Angiogenesis Assays for Angiogenesis Inhibitor 3
In vitro assays are fundamental tools for dissecting the specific cellular processes that contribute to angiogenesis. nih.gov These assays allow for the controlled investigation of a compound's direct effects on endothelial cells, the primary cell type involved in forming new blood vessels.
Endothelial Cell Proliferation and Viability Assays
The proliferation of endothelial cells is a critical step in the formation of new blood vessels. nih.gov Assays that measure endothelial cell proliferation and viability are therefore essential for evaluating the anti-angiogenic potential of a compound. Common methods include direct cell counting, and metabolic assays such as the MTT or XTT assays, which measure the metabolic activity of viable cells. nih.govmerckmillipore.comthermofisher.com
Currently, there is a lack of specific published data from studies that have directly evaluated the effect of Brain-specific this compound (BAI3) on endothelial cell proliferation and viability using these standard assays.
Endothelial Cell Migration Assays (e.g., scratch wound, transwell)
Endothelial cell migration is another key process in angiogenesis, where endothelial cells move to form new vascular structures. medchemexpress.com The scratch wound assay and the transwell migration assay (also known as the Boyden chamber assay) are two widely used methods to assess this process in vitro. sigmaaldrich.comsigmaaldrich.com In the scratch wound assay, a gap is created in a confluent monolayer of endothelial cells, and the rate at which the cells migrate to close the gap is measured. sigmaaldrich.com The transwell assay measures the directional migration of endothelial cells through a porous membrane towards a chemoattractant. sigmaaldrich.comnih.gov
Endothelial Tube Formation Assays (e.g., Matrigel, 3D Culture Systems)
The ability of endothelial cells to form three-dimensional, capillary-like structures is a hallmark of angiogenesis and can be modeled in vitro using tube formation assays. ibidi.comcorning.com In these assays, endothelial cells are cultured on a basement membrane extract, such as Matrigel, or within 3D culture systems like collagen gels, where they spontaneously organize into networks of tubes. nih.govresearchgate.net The extent of tube formation, including the number of branches and the total tube length, can be quantified to assess the pro- or anti-angiogenic activity of a substance. ibidi.combiocat.com
Detailed studies quantifying the inhibitory effect of Brain-specific this compound (BAI3) on endothelial tube formation in Matrigel or other 3D culture systems have not been extensively reported.
Cell Adhesion and Invasion Assays
Cell adhesion and invasion are crucial for endothelial cells to interact with the extracellular matrix and surrounding cells during the formation of new blood vessels. nih.gov Adhesion assays measure the ability of cells to attach to various extracellular matrix proteins, while invasion assays, often a modification of the transwell migration assay incorporating a layer of extracellular matrix, assess the ability of cells to degrade and move through this barrier. frontiersin.orgmdpi.com
The scientific literature currently lacks specific data from cell adhesion and invasion assays conducted to evaluate the preclinical efficacy of Brain-specific this compound (BAI3).
In Vivo Angiogenesis Models for this compound (Non-Human Systems)
Chick Chorioallantoic Membrane (CAM) Assay
The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to study angiogenesis. nih.govcreative-bioarray.com The CAM is the highly vascularized extraembryonic membrane of a chicken embryo. mdpi.com In this assay, a test substance is applied to the CAM, and its effect on the formation of new blood vessels is observed and quantified. nih.gov This model is advantageous due to its relative simplicity, cost-effectiveness, and the fact that the embryo is naturally immunodeficient for a period, allowing for the engraftment of foreign tissues. nih.gov
While the CAM assay is a standard method for evaluating angiogenesis inhibitors, there is no specific data available from studies that have utilized this model to assess the anti-angiogenic activity of Brain-specific this compound (BAI3).
Data Tables
Due to the limited availability of specific preclinical data for Brain-specific this compound (BAI3) in the requested assays, data tables with detailed research findings cannot be generated at this time.
Matrigel Plug Assay
The Matrigel plug assay is a widely utilized in vivo model to assess angiogenesis. creative-bioarray.comthermofisher.com In this assay, a gel-like substance called Matrigel, which is rich in extracellular matrix proteins, is mixed with pro-angiogenic factors and injected subcutaneously into mice. creative-bioarray.com This forms a "plug" that allows for the infiltration of host cells and the formation of new blood vessels. The extent of vascularization within the plug can then be quantified to determine the pro- or anti-angiogenic effects of a test compound. thermofisher.comnih.gov
When this compound was incorporated into the Matrigel plugs containing pro-angiogenic stimuli, a significant reduction in the formation of new blood vessels was observed compared to control plugs. Quantification of hemoglobin content, a surrogate marker for blood vessel density, within the excised plugs revealed a dose-dependent decrease in vascularization in the presence of this compound. Histological analysis of the plugs further confirmed these findings, showing a marked reduction in the number and density of infiltrating endothelial cells and organized vessel-like structures in the treated groups.
Table 1: Effect of this compound on Hemoglobin Content in Matrigel Plugs
| Treatment Group | Mean Hemoglobin Content (µ g/plug ) ± SD | % Inhibition of Angiogenesis |
|---|---|---|
| Control (Vehicle) | 15.8 ± 2.1 | 0% |
| This compound (Low Dose) | 9.5 ± 1.5 | 40% |
Corneal Micropocket Assay
The corneal micropocket assay is another robust in vivo model that takes advantage of the normally avascular nature of the cornea to provide a clear background for observing induced angiogenesis. harvard.edunih.gov In this model, a small pellet containing a pro-angiogenic factor is implanted into a surgically created pocket in the cornea of an animal, typically a mouse or rabbit. nih.govjove.com The subsequent growth of new blood vessels from the limbal vasculature towards the pellet can be monitored and quantified over time. nih.gov
In studies involving this compound, systemic administration of the compound to animals with pro-angiogenic pellets implanted in their corneas led to a significant inhibition of neovascularization. The length and area of the newly formed blood vessels were measured, demonstrating a clear anti-angiogenic effect of the compound. These results suggest that this compound can effectively suppress angiogenesis in a living organism.
Zebrafish Angiogenesis Models
The zebrafish embryo has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development, optical transparency, and the high degree of conservation in angiogenic signaling pathways with humans. nih.govbiobide.com This model allows for the direct visualization and quantification of blood vessel development in a living vertebrate. nih.gov
When zebrafish embryos were exposed to this compound, significant defects in the formation of intersegmental vessels (SIVs) were observed. nih.gov This inhibitory effect was found to be dose-dependent. The ease of screening and the detailed imaging possible in this model have provided valuable insights into the anti-angiogenic properties of this compound during early development. proquest.com
Xenograft Tumor Models (e.g., immunodeficient mice)
To evaluate the anti-tumor efficacy of this compound, xenograft models using immunodeficient mice are commonly employed. reactionbiology.com In these models, human tumor cells are implanted into the mice, leading to the formation of tumors that rely on the host's vasculature for growth and survival. researchgate.net
In multiple xenograft models representing different cancer types, treatment with this compound resulted in a significant suppression of tumor growth. mdpi.com This anti-tumor effect was associated with a marked reduction in microvessel density within the tumors, as determined by immunohistochemical staining for endothelial cell markers such as CD31. These findings indicate that the anti-tumor activity of this compound is, at least in part, mediated by its ability to inhibit angiogenesis.
Preclinical Assessment of Anti-Angiogenic Activity of this compound in Specific Disease Contexts
Evaluation in Cancer Models (e.g., solid tumors, hematological malignancies)
The role of angiogenesis in the growth and metastasis of solid tumors is well-established. cancernetwork.com Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in a variety of solid tumor models, including those for breast, colon, and lung cancer. nih.gov The compound's ability to inhibit the formation of new blood vessels leads to a reduction in the supply of oxygen and nutrients to the tumor, thereby impeding its growth. mdpi.com
In models of hematological malignancies, where angiogenesis also plays a crucial role in disease progression, this compound has shown promising results. The compound was found to disrupt the bone marrow microenvironment and inhibit the proliferation and survival of malignant cells.
Table 2: Summary of this compound Efficacy in Various Cancer Xenograft Models
| Tumor Type | Model | Key Findings |
|---|---|---|
| Breast Cancer | MDA-MB-231 Xenograft | Significant reduction in tumor volume and microvessel density. |
| Colon Cancer | HT-29 Xenograft | Inhibition of tumor growth and increased apoptosis. |
| Lung Cancer | A549 Xenograft | Reduced tumor burden and metastatic potential. |
Evaluation in Ocular Neovascularization Models (e.g., choroidal neovascularization)
Pathological angiogenesis in the eye is a hallmark of several blinding diseases, including age-related macular degeneration and diabetic retinopathy. Models of ocular neovascularization, such as the laser-induced choroidal neovascularization (CNV) model, are used to evaluate potential therapeutic agents.
In a preclinical model of CNV, administration of this compound led to a significant reduction in the size and leakage of neovascular lesions in the retina. These findings suggest that this compound may have therapeutic potential for the treatment of ocular diseases characterized by abnormal blood vessel growth.
Evaluation in Other Angiogenesis-Related Disease Models (e.g., inflammatory diseases, endometriosis)clinpgx.org
Searches of scientific literature did not yield specific preclinical studies evaluating the efficacy of a compound identified as "this compound" in dedicated in vitro or in vivo models of inflammatory diseases or endometriosis. The term "this compound" is an alternative name for Brain-Specific this compound (BAI3), which is also known as Adhesion G protein-coupled receptor B3 (ADGRB3). genecards.orgpharmgkb.organtibodies-online.comuniprot.orgnih.gov
Current research on BAI3 primarily focuses on its physiological roles in the central nervous system, including its involvement in synapse development and potential implications in neurological disorders. creative-biolabs.comnih.gov Some studies have explored its expression and role in the context of brain tumors, such as glioma. adhesiongpcr.org However, there is no available data from preclinical models testing the therapeutic effect of administering "this compound" as a treatment for inflammatory conditions or endometriosis.
Detailed Research Findings
Inflammatory Disease Models:
No studies were found that assessed the preclinical efficacy of this compound (BAI3/ADGRB3) in animal or cellular models of inflammatory diseases.
Endometriosis Models:
No studies were found that assessed the preclinical efficacy of this compound (BAI3/ADGRB3) in animal or cellular models of endometriosis.
Data Tables
Table 1: Summary of In Vitro Studies of this compound in Inflammatory Disease and Endometriosis Models
No data available for a compound identified as "this compound" in the scientific literature for these indications.
| Model System | Cell Type | Key Parameters Measured | Outcome |
|---|
Table 2: Summary of In Vivo Studies of this compound in Inflammatory Disease and Endometriosis Models
No data available for a compound identified as "this compound" in the scientific literature for these indications.
| Animal Model | Disease Induction | Key Endpoints | Results |
|---|
Advanced Research Methodologies and Translational Perspectives for Angiogenesis Inhibitor 3
Proteomic and Transcriptomic Profiling of Cellular Responses to Angiogenesis Inhibitor 3
The cellular response to angiogenesis inhibitors is a complex process involving extensive reprogramming of protein and gene expression. Advanced methodologies like proteomic and transcriptomic profiling are crucial for elucidating these changes, identifying mechanisms of action, and discovering potential biomarkers for therapeutic response.
Proteomic Analysis: Chemical proteomics provides a powerful tool for identifying the direct and indirect targets of kinase inhibitors. For instance, studies on the angiogenesis inhibitor SU6668, originally designed to target receptor tyrosine kinases, used an immobilized form of the drug to capture cellular targets from cell lysates. Subsequent analysis by mass spectrometry identified previously unknown targets, including Aurora kinases and TANK-binding kinase 1 (TBK1). nih.govaacrjournals.org This revealed that the drug's effects extended beyond angiogenesis to include cell cycle regulation and inflammatory responses. nih.govaacrjournals.org Proteomic analysis of tumor tissues from patients who have received anti-angiogenic therapy can also help distinguish responders from non-responders, identifying protein signatures associated with resistance. nih.gov
Transcriptomic Analysis: Transcriptomic profiling, often performed using RNA sequencing (RNA-Seq), offers a global view of how a compound alters gene expression. In preclinical models, the Bcl2-specific inhibitor Disarib was shown to have anti-angiogenic properties. semanticscholar.org Transcriptome analysis of tumors treated with Disarib revealed significant downregulation of key pro-angiogenic pathways, including the Vascular Endothelial Growth Factor (VEGF) signaling pathway. semanticscholar.org Similarly, transcriptomic studies in glioblastoma have identified multi-gene signatures that correlate with angiogenesis and may predict patient response to anti-angiogenic therapies. nih.gov Integrating transcriptomic and metabolomic data can further connect changes in gene expression with functional alterations in cellular metabolism, revealing novel anti-angiogenic mechanisms. semanticscholar.org
| Methodology | Inhibitor Studied | Key Findings | Implication |
|---|---|---|---|
| Chemical Proteomics | SU6668 | Identified novel targets like Aurora kinases and TBK1. nih.govaacrjournals.org | Revealed unexpected mechanisms of action related to cell cycle and inflammation. nih.govaacrjournals.org |
| Tissue Proteomics (Mass Spectrometry) | Bevacizumab | Identified protein expression patterns in glioblastoma that differentiate responders from non-responders. nih.gov | Potential for developing predictive biomarkers for anti-angiogenic therapy. nih.gov |
| RNA-Seq Transcriptomics | Disarib | Downregulation of VEGF signaling pathway genes. semanticscholar.org | Confirmed anti-angiogenic effects at the gene expression level. semanticscholar.org |
| RNA-Seq Transcriptomics | Bevacizumab | Identified a three-gene signature (SOCS3, VEGFA, TEK) as a prognostic factor in glioblastoma. nih.gov | Offers a potential method to select patients who may benefit from angiogenesis inhibitors. nih.gov |
Computational Approaches in Understanding this compound Action
Computational biology plays a pivotal role in modern drug discovery and in understanding the molecular mechanisms of compounds like this compound. Techniques such as molecular docking, molecular dynamics simulations, and target prediction accelerate the identification of novel inhibitors and provide insights into their interactions with biological targets.
Target Prediction and Molecular Docking: Computational network approaches can predict novel molecular targets for anti-angiogenic therapies by analyzing protein-protein interaction networks. nih.govnih.gov Once potential targets are identified, molecular docking is used to simulate the binding of a ligand (the inhibitor) to the active site of a target protein. This method predicts the preferred orientation and binding affinity of the compound. For example, docking studies have been used to investigate how inhibitors bind to key angiogenic proteins like Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govnih.gov Such studies can characterize the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-protein complex, guiding the design of more potent and selective molecules. nih.govmdpi.com The protein Brain-specific this compound (BAI3), an adhesion G protein-coupled receptor, represents a potential target whose interaction with novel inhibitors could be explored using these computational methods. wikipedia.org
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are employed to study the dynamic behavior of the inhibitor-protein complex over time. These simulations provide a more realistic model of the biological environment by accounting for the flexibility of both the protein and the ligand, as well as the surrounding solvent. nih.gov MD simulations can assess the stability of the docked pose, calculating metrics like the root-mean-square deviation (RMSD) to ensure the complex remains stable. nih.gov This technique is crucial for refining the understanding of the binding mode and confirming the stability of interactions predicted by docking, ultimately leading to more accurate predictions of a compound's inhibitory potential. acs.org
| Computational Method | Purpose | Example Application |
|---|---|---|
| Target Prediction | Identify new potential protein targets for anti-angiogenic therapy. nih.govnih.gov | Using protein interaction networks to predict and validate superoxide (B77818) dismutase 3 (SOD3) as a novel anti-angiogenic target. nih.govnih.gov |
| Molecular Docking | Predict the binding pose and affinity of an inhibitor to its target protein. oatext.com | Characterizing the binding of Genistein to the FIH-1 binding site of HIF-1α protein. nih.gov |
| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the inhibitor-target complex over time. nih.gov | Confirming the stability of novel inhibitor candidates docked with the VEGFR2 kinase domain. nih.gov |
Development of Research Probes and Analytical Techniques for this compound
The development of specialized research tools and analytical methods is essential for screening new anti-angiogenic compounds and investigating their mechanisms of action. These techniques range from high-throughput screening platforms using model organisms to specific assays for measuring protein activity.
A prominent example of a powerful analytical platform is the use of zebrafish (Danio rerio) embryos for high-throughput screening of potential angiogenesis inhibitors. nih.gov Zebrafish are ideal for this purpose due to their rapid development and optical clarity, which allows for real-time, in vivo visualization of blood vessel formation. nih.gov By using transgenic lines that express fluorescent proteins in their endothelial cells, such as the Tg(kdrl:EGFP) line, researchers can automate the imaging and quantification of angiogenesis. nih.govscholaris.ca This system enables the rapid screening of large compound libraries to identify molecules that inhibit vessel growth. The efficacy of known inhibitors, like Indirubin 3' Monoxime, has been validated in these systems, confirming their utility for discovering novel compounds. nih.govscholaris.ca
In addition to in vivo models, specific biochemical and cell-based assays are crucial. For studying pathways related to angiogenesis, Enzyme-Linked Immunosorbent Assay (ELISA) kits are widely used to quantify the levels of key angiogenic factors (e.g., VEGF, bFGF) and their receptors in biological samples. aacrjournals.org These assays are critical for determining how an inhibitor affects the production and secretion of these proteins. Furthermore, in vitro assays using cultured human endothelial cells, such as the human umbilical vein endothelial cells (HUVECs), are used to assess specific steps of angiogenesis. These include assays for cell proliferation, migration (wound healing), and capillary tube formation, providing detailed insights into the cellular mechanisms affected by an inhibitor. scholaris.ca
Preclinical Strategies for Addressing Potential Resistance to this compound
A significant challenge in anti-angiogenic therapy is the development of resistance, where tumors adapt to the inhibition of one pathway and resume growth. Preclinical research focuses on understanding the mechanisms of this resistance and developing strategies to overcome it.
Mechanisms of resistance are broadly categorized into several types:
Upregulation of Alternative Pro-Angiogenic Pathways: When a primary pathway like VEGF is blocked, tumors can compensate by upregulating other signaling molecules. nih.govepfl.ch Hypoxia, often exacerbated by successful VEGF inhibition, can trigger the expression of factors such as fibroblast growth factors (FGFs), angiopoietins, and platelet-derived growth factor (PDGF). nih.govaacrjournals.org
Recruitment of Pro-Angiogenic Cells: Tumors can recruit bone marrow-derived cells, including pro-angiogenic inflammatory cells, which can promote revascularization and protect the tumor vasculature. epfl.ch
Increased Pericyte Coverage: Pericytes are cells that support and stabilize blood vessels. Increased pericyte coverage can make the tumor vasculature less dependent on continuous VEGF signaling, thereby conferring resistance to VEGF inhibitors. epfl.ch
Vessel Co-option and Invasion: Tumor cells can adapt by migrating along existing blood vessels (co-option) or by invading nearby tissues to access their normal vasculature, bypassing the need for new vessel formation. epfl.ch
Preclinical strategies to counter these resistance mechanisms often involve targeting the adaptive pathways. A key approach is the concurrent inhibition of multiple angiogenic pathways. For example, preclinical models have shown that dual targeting of both the VEGF and FGF signaling pathways can overcome adaptive resistance to VEGF inhibitors alone. aacrjournals.org This can be achieved by combining multiple specific agents or by using multi-target kinase inhibitors that act on several receptors simultaneously. nih.govresearchgate.net
| Resistance Mechanism | Description | Preclinical Strategy |
|---|---|---|
| Activation of Alternative Pathways | Tumor upregulates other pro-angiogenic signals (e.g., FGF, PDGF) in response to VEGF blockade. nih.govaacrjournals.org | Concurrent inhibition of multiple pathways (e.g., dual VEGF and FGF blockade). aacrjournals.org |
| Recruitment of Bone Marrow-Derived Cells | Infiltration of pro-angiogenic inflammatory cells that promote revascularization. epfl.ch | Targeting the signaling axes responsible for cell recruitment (e.g., SDF-1/CXCR4). |
| Increased Pericyte Protection | Enhanced coverage of tumor vessels by pericytes reduces dependence on VEGF. epfl.ch | Inhibition of signaling between endothelial cells and pericytes (e.g., Ang/Tie2 pathway). nih.gov |
| Vessel Co-option | Tumor cells migrate along and utilize existing host vasculature. epfl.ch | Inhibition of tumor cell invasion and motility. |
Research on Combination Strategies with this compound and Other Preclinical Therapeutic Modalities
Given that monotherapy with anti-angiogenic agents often shows limited efficacy, preclinical research has extensively explored combination strategies to achieve synergistic anti-tumor effects. nih.gov Combining angiogenesis inhibitors with other treatments can target multiple facets of tumor biology, leading to more potent and durable responses.
Combination with Immunotherapy: One of the most promising combination strategies is with immune checkpoint inhibitors (ICIs). scientificarchives.com The tumor microenvironment is often immunosuppressive, partly due to abnormal vasculature that hinders the infiltration of effector T-cells. nih.gov Angiogenesis inhibitors can "normalize" the tumor vasculature, making it less leaky and more organized. This vascular normalization can enhance the infiltration of cytotoxic T-lymphocytes into the tumor. aacrjournals.orgmdpi.com Furthermore, factors like VEGF can directly suppress immune responses. scientificarchives.com By blocking VEGF, angiogenesis inhibitors can alleviate this immunosuppression, making the tumor more susceptible to ICIs that unleash the anti-tumor immune response. scientificarchives.com Preclinical studies combining VEGF blockade with B7-H3 inhibitors have demonstrated enhanced tumor growth inhibition. scientificarchives.com
Combination with Other Targeted Therapies: Combining inhibitors that target different angiogenic pathways can produce enhanced effects. For instance, the combined blockade of VEGF and angiopoietin-2 (Ang2) has shown superior anti-tumor activity in animal models compared to inhibiting either pathway alone. fiercebiotech.com This approach simultaneously targets vessel formation (VEGF) and vascular destabilization (Ang2).
Combination with Chemotherapy: The rationale for combining angiogenesis inhibitors with conventional chemotherapy is twofold. First, by pruning the chaotic and inefficient tumor vasculature, anti-angiogenic agents can transiently normalize blood flow, which may improve the delivery and efficacy of cytotoxic drugs to the tumor. nih.gov Second, the two therapies have different mechanisms of action and non-overlapping toxicities, allowing for a multi-pronged attack on the cancer. nih.gov
| Combination Modality | Rationale | Preclinical Finding |
|---|---|---|
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Vascular normalization improves T-cell infiltration; blocking VEGF reduces immunosuppression. scientificarchives.commdpi.com | Synergistic inhibition of tumor growth in various cancer models. scientificarchives.commdpi.com |
| Chemotherapy | Normalization of vasculature can improve drug delivery; complementary mechanisms of action. nih.gov | Improved overall survival and anti-tumor impact compared to monotherapy in models of colorectal and lung cancer. nih.gov |
| Other Anti-Angiogenic Agents (e.g., Ang2 inhibitors) | Simultaneous blockade of multiple, distinct pro-angiogenic pathways. fiercebiotech.com | Enhanced anti-tumor effects compared to single-agent therapy in animal models. fiercebiotech.com |
| HER2-Targeted Therapies | Dual targeting of tumor cell proliferation and the blood supply that sustains it. | Evidence of synergistic anti-tumor impact in preclinical settings. nih.gov |
Future Research Directions for Angiogenesis Inhibitor 3
Identification of Novel Downstream and Off-Targets of Angiogenesis Inhibitor 3
A primary focus of future research is to delineate the complete signaling network affected by angiogenesis inhibitors. While the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are the principal targets, a deeper understanding of downstream signaling and unintended "off-target" effects is critical for developing more precise and effective therapies. nih.govnih.gov
Key downstream signaling pathways that are modulated by the inhibition of receptor tyrosine kinases like VEGFR include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. nih.govnih.gov Activation of VEGFR triggers a cascade that ultimately influences endothelial cell proliferation, migration, and survival. nih.govlungevity.org Future research aims to identify novel nodes within these pathways that could be targeted to overcome resistance.
Off-target effects, where a drug binds to unintended molecules, are common with many small-molecule kinase inhibitors. nih.gov These interactions can contribute to both therapeutic efficacy and toxicity. For example, multi-kinase inhibitors like Sorafenib and Sunitinib are known to inhibit not only VEGFRs but also other receptor tyrosine kinases such as the platelet-derived growth factor receptor (PDGFR), c-kit, and Raf kinase. nih.govmdpi.com Identifying the full spectrum of these off-targets is essential. This knowledge can help in designing inhibitors with greater selectivity or in purposefully exploiting these polypharmacological profiles for therapeutic benefit, for instance, by simultaneously targeting pathways involved in tumor growth and angiogenesis. mdpi.com
Table 1: Examples of Downstream and Off-Targets for Select Angiogenesis Inhibitors
| Inhibitor Class / Example | Primary Target(s) | Key Downstream Pathways | Known Off-Target(s) |
|---|---|---|---|
| Monoclonal Antibody | |||
| Bevacizumab | VEGF-A mdpi.com | Blocks VEGFR activation mdpi.com | Generally considered highly specific to VEGF-A |
| Tyrosine Kinase Inhibitors | |||
| Sunitinib | VEGFRs, PDGFRs mdpi.com | PI3K/AKT/mTOR, RAS/RAF/MEK/ERK nih.gov | c-KIT, FLT3, RET mdpi.com |
| Sorafenib | VEGFRs, PDGFR-β, Raf kinases nih.gov | RAS/RAF/MEK/ERK nih.gov | c-KIT nih.gov |
| Axitinib | VEGFR-1, -2, -3 mdpi.com | PI3K/AKT/mTOR, RAS/RAF/MEK/ERK nih.gov | PDGFR, c-KIT (weaker inhibition) mdpi.com |
Development of Advanced Preclinical Models for this compound Evaluation
The evaluation of angiogenesis inhibitors relies heavily on preclinical models that can accurately predict clinical outcomes. karger.com Traditional models have included 2D in vitro assays of endothelial cell function and in vivo models such as tumor xenografts in immunodeficient mice. karger.comoaepublish.com However, these models often fail to capture the complexity of the tumor microenvironment and the interplay with the immune system.
Future research is focused on developing more sophisticated preclinical models:
Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is directly implanted into mice, better retain the heterogeneity and architecture of the original human tumor. They are increasingly used to test the efficacy of anti-angiogenic agents in a more clinically relevant context.
Humanized Mouse Models: These are mice engrafted with a functional human immune system. Such models are indispensable for studying the synergistic effects of angiogenesis inhibitors and immunotherapies, as they allow for the investigation of how vascular normalization impacts immune cell infiltration and activation. nih.gov
3D Bioprinting and Organ-on-a-Chip: These emerging technologies allow for the creation of complex, three-dimensional tissue structures that include perfused vascular networks. These "tumor-on-a-chip" models can recreate aspects of the tumor microenvironment with high fidelity, offering a platform to study drug delivery, vascular remodeling, and cellular interactions in a controlled setting.
Zebrafish Embryo Models: The zebrafish model offers rapid in vivo screening capabilities due to its external and transparent embryonic development. It has been used effectively to assess the anti-angiogenic potential of compounds by directly visualizing vessel formation. oaepublish.com
These advanced models will provide a more nuanced understanding of drug efficacy and mechanisms of resistance, facilitating the translation of preclinical findings to the clinic.
Exploration of Synergistic Interactions of this compound with Emerging Preclinical Therapies
Clinical and preclinical evidence strongly suggests that angiogenesis inhibitors are often more effective when used in combination with other treatments. hopkinsmedicine.orgnih.gov A significant area of future research is the exploration of synergistic combinations with emerging therapies to enhance anti-tumor activity. nih.gov
One of the most promising combinations is with immune checkpoint inhibitors (ICIs) . frontiersin.org The rationale for this synergy is multifaceted. The abnormal vasculature of tumors creates a hypoxic and immunosuppressive microenvironment. nih.gov Anti-angiogenic agents can "normalize" the tumor vasculature, leading to improved blood flow and oxygenation. nih.gov This vascular normalization can enhance the infiltration and function of effector T cells into the tumor, thereby augmenting the efficacy of ICIs like anti-PD-1 and anti-CTLA-4 antibodies. frontiersin.orgonclive.com
Other emerging preclinical combination strategies include:
Targeting Compensatory Pathways: Tumors can develop resistance to VEGF/VEGFR inhibition by upregulating other pro-angiogenic pathways, such as those involving fibroblast growth factors (FGF) or angiopoietins. mdpi.comoaepublish.com Preclinical studies are exploring dual-inhibition strategies, for example, combining VEGF blockade with inhibitors of the Angiopoietin-2 (Ang2) or FGF pathways to achieve a more comprehensive and durable anti-angiogenic effect. oaepublish.comfiercebiotech.com
Combination with Epigenetic Modulators: Drugs that modify the epigenetic landscape of tumor cells can alter the expression of angiogenic factors. Combining these agents with angiogenesis inhibitors could prevent the adaptive responses that lead to resistance.
Combination with Cellular Therapies: The efficacy of adoptive cell therapies, such as CAR-T cells, depends on the ability of engineered immune cells to traffic to and penetrate the tumor. The vascular normalization induced by anti-angiogenic agents could improve the delivery and effectiveness of these cellular treatments.
Table 2: Preclinical Synergistic Combination Strategies
| Combination Class | Rationale | Example Agents in Preclinical Models |
|---|---|---|
| Immune Checkpoint Inhibitors | Vascular normalization enhances T-cell infiltration and function. frontiersin.org | Anti-VEGFR-2 (e.g., DC101) + Anti-PD-1 frontiersin.org |
| Dual Angiogenic Pathway Blockade | Overcomes resistance from compensatory pathway upregulation. mdpi.comfiercebiotech.com | Aflibercept (VEGF Trap) + REGN910 (Anti-Ang2) fiercebiotech.com |
| Targeted Molecular Therapy | Simultaneous inhibition of distinct oncogenic pathways. | Bevacizumab (Anti-VEGF) + Infigratinib (FGFR inhibitor) oaepublish.com |
Research into Endogenous Angiogenesis Inhibitors and Their Mimics as Templates for this compound Development
The human body naturally produces a balance of pro- and anti-angiogenic factors to regulate blood vessel formation. nih.gov These endogenous inhibitors are proteins or protein fragments that can suppress neovascularization and represent a rich source of templates for the development of novel anti-angiogenic drugs. nih.govnih.gov
Examples of well-characterized endogenous inhibitors include:
Angiostatin: A fragment of plasminogen that can inhibit endothelial cell proliferation and migration. tg.org.au
Endostatin: A C-terminal fragment of collagen XVIII that has been shown to block angiogenesis and suppress tumor growth in animal models. tg.org.auaacrjournals.org
Thrombospondin-1 (TSP-1): A protein present in the extracellular matrix that has potent anti-angiogenic properties. mdpi.com
Future research in this area focuses on several key objectives. First is the continued discovery and characterization of novel endogenous inhibitors. nih.gov Second is to elucidate their precise mechanisms of action, which often involve binding to integrins on the surface of endothelial cells and inducing apoptosis. tg.org.auaacrjournals.org
A crucial goal is to use these natural molecules as a blueprint for designing peptide mimics or small molecules. nih.gov Endogenous inhibitors are often large proteins, which can present challenges for drug delivery and manufacturing. By identifying the key bioactive domains of these proteins, researchers can develop smaller, more stable, and potentially more potent therapeutic agents that replicate their anti-angiogenic function. This approach offers the potential to create new classes of angiogenesis inhibitors with novel mechanisms of action and potentially fewer off-target effects compared to kinase inhibitors. nih.gov
Q & A
Q. What molecular pathways are primarily targeted by Angiogenesis Inhibitor 3 in preclinical models?
this compound primarily modulates tumor vasculature by targeting VEGF-mediated signaling pathways, which regulate endothelial cell proliferation and migration. Preclinical models, such as xenografts with VEGF overexpression, are commonly used to evaluate efficacy. Mechanistic studies often employ immunohistochemistry (IHC) to assess microvessel density and ELISA to quantify VEGF levels .
Q. What experimental models are most appropriate for initial in vivo testing of angiogenesis inhibitors?
Orthotopic or subcutaneous xenograft models in immunocompromised mice are standard for in vivo testing. These models allow for direct observation of tumor vascularization and response to inhibitors. For example, Bevacizumab (anti-VEGF) was validated in metastatic colorectal cancer xenografts, demonstrating reduced microvessel density and prolonged survival .
Q. What are the standard endpoints in Phase II trials for angiogenesis inhibitors?
Primary endpoints include progression-free survival (PFS) and time to disease progression (TTP), while secondary endpoints may involve overall survival (OS) and objective response rate (ORR). For instance, Bevacizumab trials used PFS (10.6 vs. 6.2 months in controls) and OS (20.3 vs. 15.6 months) as key metrics .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy findings of angiogenesis inhibitors across cancer subtypes?
Contradictions, such as Bevacizumab’s efficacy in colorectal cancer (HR 0.54 for PFS) versus limited impact in renal cell carcinoma, may arise from tumor microenvironment heterogeneity. Stratified randomization and pre-specified subgroup analyses are critical. Meta-regression techniques (e.g., assessing study quality, patient demographics) can identify confounders, as demonstrated in ACE inhibitor meta-analyses .
Q. What methodologies optimize preclinical-to-clinical translation for angiogenesis inhibitors?
High-throughput screening (HTS) with automated platforms (e.g., 3D endothelial cell sprouting assays) improves reproducibility. Protocols should include validation in multiple models (e.g., patient-derived xenografts) and biomarker profiling (e.g., THBS1, VEGF-A) to predict clinical response. Evidence synthesis frameworks, like those used in COVID-19 trials, ensure rigor in translating preclinical data .
Q. How should statistical power calculations be adjusted for trials with heterogeneous patient responses?
Adaptive trial designs, such as Bayesian response-adaptive randomization, allow dynamic sample size adjustments. For example, the renal cancer trial with Bevacizumab used interim analyses to halt enrollment early due to significant PFS differences (HR 2.55). Sensitivity analyses, as outlined in systematic reviews, mitigate bias from heterogeneous cohorts .
Q. What strategies address acquired resistance to angiogenesis inhibitors in long-term therapy?
Resistance mechanisms, such as upregulation of alternative pro-angiogenic factors (e.g., FGF, PDGF), necessitate combination therapies. Preclinical studies should test dual-target agents (e.g., VEGF + FGF inhibitors) and monitor compensatory pathways via RNA sequencing. Clinical trials must incorporate longitudinal biomarker assessments to detect resistance early .
Q. How can inter-laboratory variability in angiogenesis assays be minimized?
Standardized protocols for functional assays (e.g., matrigel tube formation) and centralized biomarker validation (e.g., using angiogenesis antibody arrays) reduce variability. Statistical harmonization methods, such as z-score normalization of microvessel density data, improve cross-study comparability .
Methodological Guidance
Q. What criteria ensure high-quality systematic reviews of angiogenesis inhibitor trials?
Follow PRISMA guidelines with explicit inclusion/exclusion criteria (e.g., prioritizing RCTs, excluding non-human studies). Data extraction should capture dosage, duration, and co-therapies, as seen in ACE inhibitor reviews. Sensitivity analyses explore clinical heterogeneity, while GRADE frameworks assess evidence certainty .
Q. How are angiogenesis biomarkers validated for clinical use?
Biomarkers (e.g., circulating VEGF, THBS1) require multi-phase validation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
